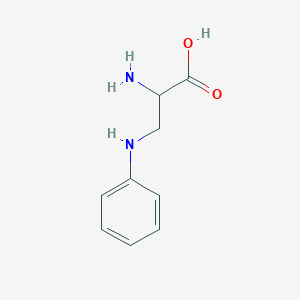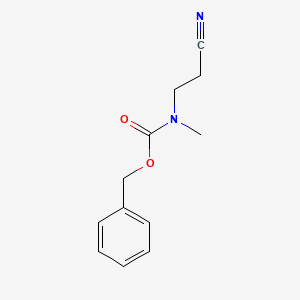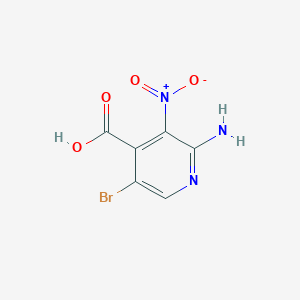
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H4BrN3O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of amino, bromo, nitro, and carboxylic acid functional groups attached to the pyridine ring. The combination of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 2-aminopyridine followed by nitration and carboxylation. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetic acid . The nitration step involves the use of nitric acid or a nitrating mixture (sulfuric acid and nitric acid) under controlled temperature conditions . Finally, the carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like chloroformic acid derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions . These interactions can modulate the activity of biological targets and influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromopyridine
- 2-Amino-3-nitropyridine
- 2-Amino-5-bromo-4-pyridinecarboxylic acid
Uniqueness
2-Amino-5-bromo-3-nitropyridine-4-carboxylic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (amino) groups on the pyridine ring allows for a wide range of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
Molekularformel |
C6H4BrN3O4 |
|---|---|
Molekulargewicht |
262.02 g/mol |
IUPAC-Name |
2-amino-5-bromo-3-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4BrN3O4/c7-2-1-9-5(8)4(10(13)14)3(2)6(11)12/h1H,(H2,8,9)(H,11,12) |
InChI-Schlüssel |
SGYLZZPKWZBOOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


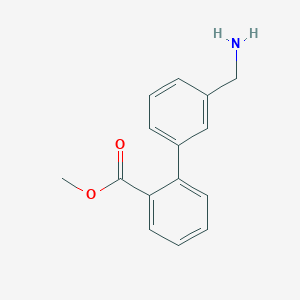
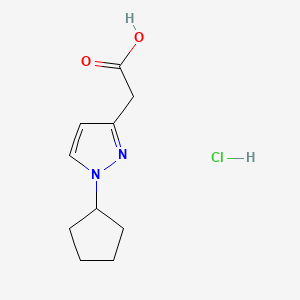
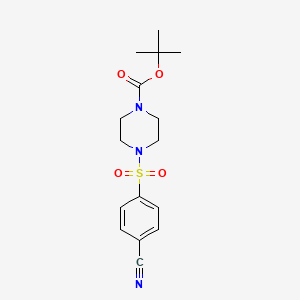
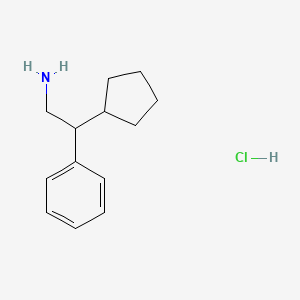
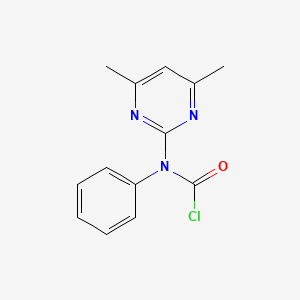
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
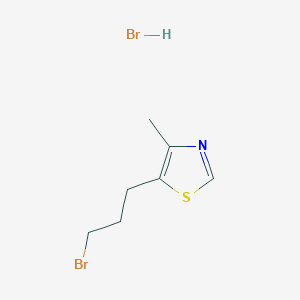
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)

![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)
